molecular formula C24H31NO3 B4331450 (ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE

(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE

Cat. No.: B4331450
M. Wt: 381.5 g/mol
InChI Key: WNWGWPLLABOHKT-UHFFFAOYSA-N
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Description

(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE is a synthetic organic compound that features an adamantane core, a cyclopentylcarbonyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylmethyl chloride with 4-aminobenzoic acid in the presence of a base to form the intermediate 1-adamantylmethyl 4-aminobenzoate. This intermediate is then reacted with cyclopentanecarbonyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, while the benzoate moiety can interact with various biological receptors. The cyclopentylcarbonyl group may contribute to the compound’s overall lipophilicity and membrane permeability, facilitating its cellular uptake and activity .

Comparison with Similar Compounds

(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE can be compared with other adamantane derivatives and benzoate esters:

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-adamantylmethyl 4-(cyclopentanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c26-22(19-3-1-2-4-19)25-21-7-5-20(6-8-21)23(27)28-15-24-12-16-9-17(13-24)11-18(10-16)14-24/h5-8,16-19H,1-4,9-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWGWPLLABOHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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